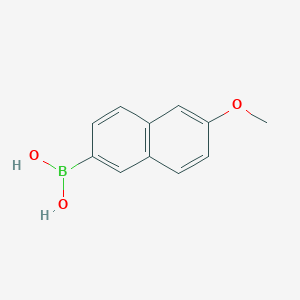

6-Methoxy-2-naphthaleneboronic acid

Description

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFAVYWCPSMLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405140 | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156641-98-4 | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxy-2-naphthaleneboronic acid, a key building block in modern organic synthesis. This document details its quantitative physical characteristics, outlines standardized experimental protocols for property determination, and visualizes its application in a common synthetic workflow.

Core Physical and Chemical Properties

This compound is an organic compound frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its structural features, including the naphthalene core and the boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some values, such as boiling point and density, are predicted through computational models.

| Property | Value | Source(s) |

| CAS Number | 156641-98-4 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₁BO₃ | [2][4][5] |

| Molecular Weight | 202.01 g/mol | [2][4] |

| Melting Point | >295 °C / 311 °C | [3] |

| Boiling Point | 416.2 ± 37.0 °C (Predicted) | |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |

| Appearance | White to off-white or light brown crystalline powder. | [5] |

| Solubility | Generally soluble in polar organic solvents.[3] Specific quantitative data is not readily available. |

Experimental Protocols

Accurate determination of physical properties is critical for reaction optimization, purification, and formulation. The following sections describe standardized methodologies for measuring key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[6] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer (calibrated)[6]

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely powder the compound using a mortar and pestle.[6]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7][8]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed in the thermometer well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[6] Immerse the setup in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.[6]

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of approximately 1-2°C per minute as the expected melting point is approached.[6]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, at least two consistent determinations should be made.

Solubility Determination (Dynamic Method)

Determining the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon heating.[9] The dynamic method is a reliable technique for measuring the solubility of such compounds in various solvents by observing the temperature at which a solid-liquid mixture becomes a clear solution.[9][10]

Objective: To determine the solubility of this compound in a specific organic solvent as a function of temperature.

Apparatus:

-

Magnetic stirrer and stir bar[11]

-

Circulating thermostat bath[10]

-

Calibrated thermometer or temperature probe[10]

-

Analytical balance (precision ±0.1 mg)[11]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen high-purity, anhydrous organic solvent into the jacketed glass vessel to achieve a known composition (mole fraction).[10][11]

-

Apparatus Setup: Place the sealed vessel in the thermostat bath. Begin vigorous and constant stirring to ensure a uniform mixture.

-

Heating and Measurement: Slowly increase the temperature of the thermostat bath at a constant, controlled rate (e.g., 0.2-0.5 °C/min).[11]

-

Observation: Continuously monitor the turbidity of the solution. The solubility temperature is the exact temperature at which the last solid particles disappear, and the solution becomes completely clear.[10][11]

-

Data Collection: Record the solubility temperature for the specific composition.

-

Data Analysis: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve, plotting solubility (mole fraction) versus temperature.[11]

Key Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a staple reagent for creating carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is fundamental in synthesizing biaryls, which are common structures in pharmaceutical compounds.[12]

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura reaction involving an aryl halide and this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

6-Methoxy-2-naphthaleneboronic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural features, combining a methoxy-substituted naphthalene core with a reactive boronic acid moiety, make it an invaluable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identity, properties, and applications, with a focus on its utility in pharmaceutical research and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a naphthalene ring system substituted with a methoxy group at the 6-position and a boronic acid group at the 2-position.

IUPAC Name: (6-methoxynaphthalen-2-yl)boronic acid.[1][2]

The structure is represented by the following SMILES notation: COC1=CC2=CC=C(C=C2C=C1)B(O)O.[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 156641-98-4 | [1][3] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1][3] |

| Molecular Weight | 202.02 g/mol | [1] |

| Melting Point | >295 °C | [4] |

| Boiling Point (Predicted) | 416.2 ± 37.0 °C | [4] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [4] |

| Appearance | White to off-white or light brown crystalline powder | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Safety Information: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The methoxy group on the naphthalene ring can enhance the compound's solubility and reactivity.[5]

This versatile building block is instrumental in the synthesis of complex organic molecules, including:

-

Pharmaceuticals: It is used in the development of targeted therapies, particularly in cancer research.[5] The naphthalene moiety is a common scaffold in various biologically active compounds, and this boronic acid derivative allows for its facile incorporation into potential drug candidates, such as enzyme inhibitors.[6]

-

Agrochemicals: Its use extends to the synthesis of novel agrochemical compounds.[5]

-

Advanced Materials: The naphthalene structure imparts desirable photophysical properties, making it a valuable precursor for fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs).[5][6]

Experimental Protocols

Below is a generalized experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine the aryl or vinyl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of this compound as a synthetic building block and a generalized workflow for its application in a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its derivatives are of significant interest in drug discovery. For instance, naphthalene-containing compounds have been investigated as potential anticancer agents.[9] Research has shown that certain naphthalene derivatives can act as tubulin polymerization inhibitors, a mechanism that disrupts cell division and can induce apoptosis in cancer cells.[10][11] The synthesis of such compounds often relies on cross-coupling reactions where a boronic acid, such as this compound, is a key reactant.

The following diagram illustrates a simplified conceptual pathway from the chemical reagent to a potential biological effect in the context of drug development.

References

- 1. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 156641-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 156641-98-4

This technical guide provides an in-depth overview of 6-methoxy-2-naphthaleneboronic acid, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the synthesis of biologically active molecules.

Core Properties and Safety Information

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BO₃ | [1][3] |

| Molecular Weight | 202.02 g/mol | [1] |

| Melting Point | >295 °C | Vendor Data |

| Boiling Point (Predicted) | 416.2 ± 37.0 °C | Vendor Data |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | Vendor Data |

| IUPAC Name | (6-methoxynaphthalen-2-yl)boronic acid | [1] |

| InChI Key | GZFAVYWCPSMLCM-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC2=CC=C(C=C2C=C1)B(O)O | [1][2] |

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction of the corresponding bromo-naphthalene precursor followed by reaction with a borate ester and subsequent hydrolysis. A detailed experimental protocol for the synthesis of the precursor, 6-bromo-2-methoxynaphthalene, and a representative protocol for the conversion of an aryl bromide to a boronic acid are provided below.

Experimental Protocol: Synthesis of 6-bromo-2-methoxynaphthalene (Precursor)

This procedure is adapted from a well-established method for the bromination and methylation of 2-naphthol.[4]

Materials:

-

2-naphthol

-

Bromine

-

Glacial acetic acid

-

Tin powder (optional, for reduction of any over-brominated species)

-

Concentrated sulfuric acid

-

Methanol

-

5% Sodium hydroxide solution

Procedure:

-

Bromination: Dissolve 2-naphthol (1.0 mol) in glacial acetic acid. Slowly add bromine (1.0 mol) to the solution while stirring. The reaction is typically carried out at room temperature.

-

Work-up: After the reaction is complete, pour the mixture into water. Collect the precipitate by filtration.

-

Methylation: Mix the crude bromo-naphthol with a solution of concentrated sulfuric acid in methanol. Heat the mixture to reflux for 4 hours.

-

Purification: Pour the hot mixture into ice water and collect the solid by filtration. Triturate the solid with a hot 5% sodium hydroxide solution to remove any unreacted starting material. The resulting crude 6-bromo-2-methoxynaphthalene can be further purified by distillation or recrystallization. The expected melting point is 101.5–103 °C.[4]

Experimental Protocol: Synthesis of this compound

The following is a general and illustrative procedure for the synthesis of an arylboronic acid from an aryl bromide, adapted from a reliable Organic Syntheses protocol.[4]

Materials:

-

6-bromo-2-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrochloric acid (for work-up)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equiv.). Add a solution of 6-bromo-2-methoxynaphthalene (1.0 equiv.) in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is heated to reflux until the Grignard reagent formation is complete.

-

Boration: In a separate flask, cool a solution of trimethyl borate (1.1 equiv.) in anhydrous THF to -78 °C. Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization.

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls.[5] These reactions are widely used in the pharmaceutical industry for the construction of complex molecular architectures.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

The following is a representative, ligandless palladium-catalyzed Suzuki-Miyaura coupling protocol adapted from Organic Syntheses, illustrating the potential use of this compound.[7]

Materials:

-

This compound

-

An aryl halide (e.g., 4-iodotoluene)

-

Palladium acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Aqueous solvent system (e.g., water or a water/ethanol mixture)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add a solution of palladium acetate (1-5 mol%) in water.

-

Reaction Conditions: The mixture is degassed by several freeze-pump-thaw cycles and then heated to reflux under an inert atmosphere for 2-4 hours.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product can be purified by distillation or column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

While specific studies detailing the direct interaction of this compound with biological signaling pathways are not prevalent in the literature, its importance lies in its role as a versatile building block for the synthesis of biologically active molecules. Boronic acid derivatives, in general, are known to act as enzyme inhibitors.[5] The naphthalene scaffold, present in this compound, is a common feature in many pharmaceuticals. The use of this compound in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecules that can be screened for various therapeutic activities, including as potential enzyme inhibitors in cancer therapy.[5]

References

- 1. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 399860050 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methoxy-2-naphthaleneboronic acid (CAS No: 156641-98-4). This document is intended to serve as a core reference for the identification, characterization, and quality control of this important synthetic intermediate.

Core Compound Information

| Property | Value |

| Chemical Name | (6-methoxynaphthalen-2-yl)boronic acid |

| Molecular Formula | C₁₁H₁₁BO₃ |

| Molecular Weight | 202.01 g/mol |

| Monoisotopic Mass | 202.0801244 Da[1] |

Spectroscopic Data Summary

The following sections provide detailed spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene ring system and the methoxy group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.27 | s | - | H-1 |

| 7.88 - 7.80 | m | - | H-4, H-8 |

| 7.77 | d | 8.1 | H-5 |

| 7.44 | dd | 8.8, 6.5 | H-3, H-7 |

| 7.15 | d | 2.3 | H-5' |

| 7.09 | dd | 8.8, 2.4 | H-7' |

| 3.92 | s | - | -OCH₃ |

Note: The assignments are based on typical chemical shifts for naphthalene derivatives and may require 2D NMR for definitive confirmation. The broad signal for the B(OH)₂ protons is often not observed or is highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-6 |

| 135.5 | C-4a |

| 134.5 | C-8a |

| 130.0 | C-8 |

| 129.5 | C-4 |

| 128.5 | C-5 |

| 127.0 | C-7 |

| 124.5 | C-1 |

| 119.5 | C-3 |

| 105.5 | C-5' |

| 55.3 | -OCH₃ |

Note: The carbon attached to the boron atom (C-2) is often difficult to observe due to quadrupolar relaxation and is not listed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound was obtained, and the characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (from B(OH)₂ and absorbed water) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2840 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1610, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

| ~850, 810 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here are predicted values for various adducts that may be observed in ESI-MS.

| Adduct | m/z |

| [M+H]⁺ | 203.08740 |

| [M+Na]⁺ | 225.06934 |

| [M-H]⁻ | 201.07284 |

| [M+NH₄]⁺ | 220.11394 |

| [M+K]⁺ | 241.04328 |

| [M+H-H₂O]⁺ | 185.07738 |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectral data.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). For arylboronic acids, which can form oligomers, sample preparation is crucial. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, which can help break up the boroxine trimers that often form from the dehydration of boronic acids. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

FT-IR Spectroscopy

The FT-IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for the analysis of boronic acids. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to observe different adducts and the deprotonated molecule.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Methoxy-2-naphthaleneboronic acid, a key building block in organic synthesis, particularly for drug discovery and materials science. Due to the limited availability of direct quantitative data in public literature, this guide synthesizes qualitative information, data from structurally similar compounds, and established experimental protocols to provide a thorough understanding of its physicochemical properties.

Physicochemical Properties

This compound is a white to off-white or light brown crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156641-98-4 | [2][3] |

| Molecular Formula | C₁₁H₁₁BO₃ | [2][3] |

| Molecular Weight | 202.01 g/mol | [2][3] |

| Melting Point | >295 °C or 311 °C | [4][5] |

| Appearance | White to off-white to light brown powder or crystalline powder | [1] |

Solubility Profile

Qualitative Solubility

Based on supplier safety data sheets and the general nature of arylboronic acids, this compound is expected to be soluble in polar organic solvents. One source indicates slight solubility in Dimethyl Sulfoxide (DMSO) and heated Methanol.

It is important to note that the solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides, known as boroxines, upon dehydration, which can impact solubility measurements.[6][7]

Expected Solubility Trends

The solubility of a closely related compound, 6-methoxy-2-naphthoic acid, has been reported in the following solvents, which can serve as a preliminary guide:

| Solvent | Solubility of 6-methoxy-2-naphthoic acid |

| Dimethylformamide (DMF) | 5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL |

| Ethanol | 3 mg/mL |

Given the structural similarities, this compound is likely to exhibit comparable solubility in these polar aprotic and protic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the OECD 105 shake-flask method is a widely accepted protocol.

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Constant temperature shaker bath

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visible to ensure saturation. Prepare at least three replicates.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for a sufficient time to allow the solid to settle. Subsequently, centrifuge an aliquot of the supernatant or filter it to remove all undissolved solid.

-

Analysis: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the solubility as the average concentration from the replicate flasks, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is influenced by several factors, including moisture, pH, temperature, and light. Understanding these factors is crucial for its proper handling, storage, and application in chemical reactions.

Key Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways:

-

Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water. The presence of the boroxine anhydride is a common reason for the variability in the reported purity of commercial boronic acids.

Caption: Reversible dehydration of this compound to its boroxine anhydride.

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be a significant issue in Suzuki-Miyaura coupling reactions performed in aqueous media.[8][9]

-

Oxidation: While less common for arylboronic acids compared to other organometallics, oxidation can occur, especially under harsh conditions or in the presence of strong oxidizing agents.

Recommended Storage Conditions

To minimize degradation, this compound should be stored in a well-ventilated, dry place in a tightly sealed container.[4]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.[10][11][12][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water and organic solvents (for sample preparation)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 70°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

Caption: Workflow for a Forced Degradation Study of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for the analysis of this compound.

HPLC Method Considerations

-

Column: Reversed-phase columns, such as C18, are typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase can be adjusted to optimize the peak shape and retention of the boronic acid.

-

Detection: UV detection at a wavelength where the naphthalene chromophore has strong absorbance (e.g., around 230-250 nm) is suitable.

-

Challenges: On-column hydrolysis of boronic esters or degradation of the boronic acid can be a challenge. Method development should aim to minimize these effects, for instance, by using mobile phases without strong pH modifiers if possible.

Conclusion

This compound is a valuable reagent with generally good stability under recommended storage conditions. Its solubility in polar organic solvents facilitates its use in a variety of chemical transformations. The primary stability concerns are dehydration to the corresponding boroxine and protodeboronation, particularly in aqueous environments. This guide provides a framework for understanding and evaluating the solubility and stability of this important compound, enabling researchers to optimize its use in their synthetic endeavors. The provided experimental protocols offer a starting point for generating specific quantitative data where required for process development and regulatory purposes.

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. biomedres.us [biomedres.us]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Utility of 6-Methoxy-2-naphthaleneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaleneboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its synthesis and application are of significant interest to researchers in medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides an in-depth technical guide on the synthesis of this compound, detailing experimental protocols and presenting key data in a structured format. Furthermore, it visualizes the synthetic workflow and the mechanism of its most prominent application, the Suzuki-Miyaura coupling reaction.

Introduction

This compound is an organic compound featuring a boronic acid functional group and a methoxy-substituted naphthalene core.[1] This structure makes it an invaluable reagent in organic chemistry, particularly for the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[2][3] The naphthalene moiety is a common scaffold in biologically active compounds, and the ability to functionalize it at the 2-position via the boronic acid group offers a powerful tool for drug discovery and the development of novel organic materials.[4][5]

Synthesis of this compound

The most common and well-documented synthesis of this compound involves a two-step process starting from readily available 2-naphthol. The first step is the preparation of the key intermediate, 6-methoxy-2-bromonaphthalene, which is then converted to the target boronic acid via a Grignard reaction.

Step 1: Synthesis of 6-Methoxy-2-bromonaphthalene

The synthesis of 6-methoxy-2-bromonaphthalene can be achieved through the bromination and subsequent methylation of 2-naphthol.[6] An alternative approach involves the bromination of 2-methoxynaphthalene.[7][8][9]

2.1.1. Experimental Protocol: From 2-Naphthol [6]

-

Bromination: 144 g (1 mole) of 2-naphthol is brominated. The hot solution is then poured into water and filtered.

-

Methylation: The dry precipitate from the previous step is mixed with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol. The mixture is heated to a vigorous reflux for 4 hours.

-

Work-up: The hot mixture is poured into 3 liters of ice and water, and the resulting solids are collected by filtration. The moist solid is then triturated with 1 liter of hot 5% sodium hydroxide.

-

Purification: The crude product is purified by distillation.

2.1.2. Quantitative Data for 6-Methoxy-2-bromonaphthalene Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | [6] |

| Overall Yield | 73–88% | [6] |

| Melting Point | 101.5–103 °C | [6] |

| Boiling Point | 114–118 °C (0.2 mm Hg) | [6] |

| Molecular Weight | 237.09 g/mol | [10] |

| CAS Number | 5111-65-9 | [10] |

Step 2: Synthesis of this compound via Grignard Reaction

The conversion of 6-methoxy-2-bromonaphthalene to this compound is achieved through the formation of a Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis.[6]

2.2.1. Experimental Protocol [6]

-

Grignard Reagent Formation: A 2-liter three-necked flask is charged with 27 g (1.1 mole) of magnesium turnings and flame-dried under a nitrogen atmosphere. 200 ml of anhydrous tetrahydrofuran (THF) is added, along with a small crystal of iodine and approximately 95 g of 6-bromo-2-methoxynaphthalene. The mixture is heated to initiate the reaction. The remainder of the 237.4 g (1 mole) of 6-bromo-2-methoxynaphthalene is added with an additional 600 ml of THF to maintain a vigorous reflux. After the addition is complete and the spontaneous reflux subsides, the solution is heated to reflux for an additional 20 minutes.

-

Reaction with Trimethyl Borate: In a separate 5-liter three-necked flask, 125 ml (1.1 mole) of trimethyl borate and 600 ml of THF are cooled to -10 °C. The prepared Grignard solution is added dropwise over 30 minutes while maintaining the temperature between -10 °C and -5 °C.

-

Hydrolysis and Work-up: After stirring for an additional 15 minutes, 86 ml (1.5 mole) of chilled acetic acid is added at once. This is followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water, keeping the temperature below 0 °C. The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The organic layer is washed, dried, and concentrated.

-

Purification: The resulting solid can be purified by recrystallization.

2.2.2. Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁BO₃ | [11][12] |

| Molecular Weight | 202.02 g/mol | [11] |

| Appearance | White to off-white powder | [13] |

| Purity (HPLC) | ≥96.0 % | [13] |

| CAS Number | 156641-98-4 | [11][12] |

Synthetic Workflow and Reaction Mechanisms

The following diagrams illustrate the overall synthetic pathway for this compound and the catalytic cycle of its primary application, the Suzuki-Miyaura coupling reaction.

References

- 1. CAS 156641-98-4: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 11. This compound | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

Theoretical Insights into 6-Methoxy-2-naphthaleneboronic Acid: A Technical Guide for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthaleneboronic acid is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a methoxy-activated naphthalene scaffold with a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the theoretical studies on this compound, detailing its physicochemical properties, quantum chemical characteristics, and potential biological interactions. This document serves as a resource for researchers, outlining key experimental protocols and providing a framework for in silico analysis to accelerate research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both synthetic chemistry and biological systems. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | --INVALID-LINK-- |

| Molecular Weight | 202.02 g/mol | --INVALID-LINK-- |

| Melting Point | >295 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 416.2 ± 37.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Polar Surface Area | 49.7 Ų | --INVALID-LINK-- |

Theoretical Studies: A Computational Workflow

While specific theoretical studies on this compound are not extensively published, a standard and robust computational workflow can be applied to elucidate its electronic structure, reactivity, and potential biological activity. This section outlines a comprehensive in silico approach.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

-

Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p). This provides the ground-state geometry and electronic energy.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies). This also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions like hyperconjugation. For this compound, this can elucidate the electron-donating effect of the methoxy group on the naphthalene ring and the electronic nature of the C-B bond.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack.

-

Time-Dependent DFT (TD-DFT): TD-DFT is employed to predict the electronic absorption spectra (UV-Vis). This can help in understanding the photophysical properties of the molecule, which is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule's behavior in a biological environment, typically in a solvent like water.

-

System Setup: The optimized structure of this compound is placed in a periodic box of water molecules. The system is then neutralized and ionized to mimic physiological conditions.

-

Equilibration and Production: The system undergoes a series of energy minimization and equilibration steps to reach a stable temperature and pressure. This is followed by a production run where the trajectory of all atoms is recorded over a period of nanoseconds to microseconds.

-

Trajectory Analysis: The resulting trajectory is analyzed to understand the molecule's conformational flexibility, interactions with water molecules (e.g., hydrogen bonding), and overall stability in an aqueous environment.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. Given that naphthalene derivatives have shown potential as anticancer agents, a relevant target can be selected for an in silico screening study. For instance, Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in various cancers and has been shown to be inhibited by naphthalene-based compounds.

Potential Signaling Pathway Interaction

Based on literature suggesting the anticancer potential of naphthalene derivatives, we can hypothesize the interaction of this compound with a cancer-related signaling pathway. The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

Experimental Protocols

Theoretical studies are most powerful when validated by experimental data. The following are generalized protocols for key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

-

The purity is determined by the area percentage of the main peak.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Obtain a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and acquire the spectrum.

-

Identify characteristic absorption bands for functional groups such as O-H (boronic acid), C-O (methoxy), C=C (aromatic), and B-O.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Procedure:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the naphthalene ring, the methoxy group, and the protons of the boronic acid hydroxyl groups.

-

¹¹B NMR can also be performed to provide information about the boron environment.

-

Conclusion

This compound is a compound with significant potential in both medicinal chemistry and materials science. While dedicated theoretical studies on this specific molecule are emerging, the application of established computational workflows provides a powerful means to predict its properties and guide experimental work. This technical guide has outlined a comprehensive approach to the theoretical and experimental characterization of this compound. By integrating quantum chemical calculations, molecular dynamics simulations, and molecular docking with standard analytical techniques, researchers can accelerate the discovery and development of novel applications for this versatile molecule. The provided protocols and workflows serve as a foundational resource for scientists and drug development professionals seeking to explore the full potential of this compound.

An In-depth Technical Guide to the Reactivity Profile of 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile and commercially available organoboron compound that serves as a key building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. The presence of the methoxy group on the naphthalene scaffold enhances its solubility and modulates its electronic properties, influencing its reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura coupling, Chan-Lam coupling, and homocoupling reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 156641-98-4[1][2] |

| Molecular Formula | C₁₁H₁₁BO₃[1][2][3] |

| Molecular Weight | 202.02 g/mol [3] |

| Appearance | White to off-white or light brown powder or crystalline powder |

| IUPAC Name | (6-methoxynaphthalen-2-yl)boronic acid[3] |

Reactivity Profile

The reactivity of this compound is dominated by the versatile chemistry of the boronic acid functional group. It is primarily employed as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.

Reaction Scheme:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction utilizes a copper catalyst to couple the boronic acid with amines, phenols, and other N- or O-nucleophiles.

Reaction Scheme:

Caption: General scheme of the Chan-Lam cross-coupling reaction.

Experimental Protocol: N-Arylation of Imidazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.

Materials:

-

This compound (1.0 equiv)

-

Imidazole (1.2 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (0.1 equiv)

-

Pyridine (2.0 equiv)

-

Methanol (10 mL per mmol of boronic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add this compound, imidazole, and copper(II) acetate.

-

Add methanol and pyridine to the flask.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Homocoupling Reaction

In the presence of a suitable catalyst, this compound can undergo oxidative homocoupling to form the corresponding symmetrical biaryl, 6,6'-dimethoxy-2,2'-binaphthyl. This reaction is often catalyzed by palladium or copper complexes.

Reaction Scheme:

References

Potential Research Areas for 6-Methoxy-2-naphthaleneboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthaleneboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the reactive boronic acid moiety and the electron-donating methoxy group, makes it an attractive starting material for the synthesis of a diverse array of complex organic molecules. This technical guide explores the potential research avenues for this compound, providing insights into its application in the development of novel therapeutics and advanced organic electronic materials.

Core Applications and Research Areas

The primary utility of this compound lies in its efficacy as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.

Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 6-methoxy-2-naphthalenyl moiety can be readily incorporated into novel molecular architectures to explore their therapeutic potential, particularly in the following areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl core structure that binds to the ATP-binding pocket of the enzyme. By coupling this compound with various halogenated heterocycles, novel scaffolds can be generated to target key kinases in signaling pathways implicated in cancer and inflammatory diseases. Potential targets include Receptor Tyrosine Kinases (RTKs) and downstream kinases in the PI3K/Akt/mTOR pathway.

-

Enzyme Inhibitors: Beyond kinases, the 6-methoxynaphthalen-2-yl group can be incorporated into inhibitors of other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.

-

Antimicrobial and Anticancer Agents: The naphthalene ring system is a common feature in various natural and synthetic compounds with antimicrobial and anticancer properties. Derivatives of this compound can be synthesized and screened for their activity against a range of pathogens and cancer cell lines.

Organic Electronics and Materials Science

The photophysical properties of the naphthalene ring system make it a suitable component for organic electronic materials. The extended π-conjugation of naphthalene derivatives can be tuned through Suzuki-Miyaura coupling to create materials with desired absorption and emission characteristics for applications in:

-

Organic Light-Emitting Diodes (OLEDs): The 6-methoxynaphthalen-2-yl moiety can be incorporated into emissive or host materials for OLEDs. The methoxy group can influence the electronic properties and solubility of the resulting compounds, impacting device performance.

Data Presentation

Suzuki-Miyaura Coupling Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with various aryl halides under different conditions. While specific data for this compound is not exhaustively compiled in a single source, the presented data for analogous reactions provides a strong predictive framework for expected yields.

| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-toluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenyl-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 6 | 92 |

| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 88 |

| 4 | 2-Bromopyridine | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

Biological Activity of Naphthalene-Based Kinase Inhibitors

The table below presents IC₅₀ values for various kinase inhibitors containing a naphthalene or related scaffold, highlighting the potential for derivatives of this compound to exhibit potent biological activity.

| Compound Scaffold | Target Kinase | Cell Line | IC₅₀ (µM) |

| Naphthalene-Chalcone Hybrid | VEGFR-2 | - | 0.098 |

| Naphthalene-Chalcone Hybrid | A549 (Lung Cancer) | A549 | 7.835 |

| Anilino-1,4-naphthoquinone | EGFR | - | 0.00396 |

| Naphthoquinone Derivative | A549 (Lung Cancer) | A549 | 5.8 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically reflux or 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors synthesized from this compound.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 6-Methoxy-2-naphthaleneboronic acid is a key building block in this reaction, widely utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives are integral to the development of various therapeutic agents, including anti-inflammatory drugs and potential cancer treatments. This document provides detailed protocols and application data for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Applications in Drug Discovery and Development

The 6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives synthesized using this compound have shown promise in various therapeutic areas.

For instance, certain 6-methoxynaphthalene derivatives have been investigated for their potential as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer.[2][3] Additionally, novel compounds derived from this scaffold have been synthesized and evaluated for their anti-tumor activity, with some showing the ability to modulate the orphan nuclear receptor Nur77, which is involved in cancer cell apoptosis.[1]

Below is a representative diagram illustrating a simplified signaling pathway involving Nur77, a target for some compounds synthesized from this compound.

Caption: Simplified Nur77 signaling pathway in apoptosis.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl halides.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general method adaptable for the coupling of this compound with various aryl bromides.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 4-chlorobromobenzene, 4-nitrobromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxynaphthalene.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 95 |

| 3 | 4-Chlorobromobenzene | Pd(PPh₃)₄ (4) | K₃PO₄ | DMF/H₂O | 110 | 16 | 88 |

| 4 | 4-Nitrobromobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 80 | 6 | 96 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-aryl-6-methoxynaphthalenes via the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle Diagram

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of 2-aryl-6-methoxynaphthalene derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and product purity.

References

- 1. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Methoxy-2-naphthaleneboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-2-naphthaleneboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry for the synthesis of drug candidates and in materials science for the creation of novel organic materials. This compound is a key reactant in these syntheses, offering a rigid bicyclic aromatic scaffold with a methoxy group that can influence the electronic and pharmacokinetic properties of the final product.

The general transformation involves the reaction of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. The selection of these components is critical for achieving high yields and purity of the desired biaryl product.

Palladium Catalyst Systems and Reaction Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and a coordinating ligand. The ligand plays a crucial role in stabilizing the active palladium(0) species, facilitating oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition. A variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been successfully employed. The choice of base and solvent is also critical for the activation of the boronic acid and for ensuring the solubility of all reaction components.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | >90 |

| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 8 | 85-95 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 16 | 80-90 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 110 | 12 | 75-85 |

| 5 | 1-Chloro-4-methylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 100 | 24 | 70-80 |

Note: Yields are estimates based on typical Suzuki-Miyaura reactions and should be optimized for each specific substrate combination.

Experimental Protocols

This section provides a general, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precursor, the ligand (if applicable), and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask multiple times.

-

Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used, via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-